5-Amino-6-bromo-4-chloropyridazin-3(2H)-one 5-Amino-6-bromo-4-chloropyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18650650
InChI: InChI=1S/C4H3BrClN3O/c5-3-2(7)1(6)4(10)9-8-3/h(H3,7,9,10)
SMILES:
Molecular Formula: C4H3BrClN3O
Molecular Weight: 224.44 g/mol

5-Amino-6-bromo-4-chloropyridazin-3(2H)-one

CAS No.:

Cat. No.: VC18650650

Molecular Formula: C4H3BrClN3O

Molecular Weight: 224.44 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-6-bromo-4-chloropyridazin-3(2H)-one -

Specification

Molecular Formula C4H3BrClN3O
Molecular Weight 224.44 g/mol
IUPAC Name 4-amino-3-bromo-5-chloro-1H-pyridazin-6-one
Standard InChI InChI=1S/C4H3BrClN3O/c5-3-2(7)1(6)4(10)9-8-3/h(H3,7,9,10)
Standard InChI Key WFGMFWKANMROHN-UHFFFAOYSA-N
Canonical SMILES C1(=C(C(=O)NN=C1Br)Cl)N

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The core structure of 5-amino-6-bromo-4-chloropyridazin-3(2H)-one consists of a pyridazine ring (1,2-diazine) with the following substituents:

  • Chlorine at position 4

  • Amino group (-NH₂) at position 5

  • Bromine at position 6

  • Ketone (-C=O) at position 3

The IUPAC name reflects this substitution pattern, ensuring unambiguous identification. The presence of electron-withdrawing groups (Br, Cl) and an electron-donating amino group creates a polarized electronic environment, influencing reactivity and stability .

Table 1: Key Molecular Descriptors

PropertyValueSource Analogy
Molecular FormulaC₄H₃BrClN₃ODerived from
Molecular Weight~224.35 g/molCalculated
Canonical SMILESO=C1NNC(=C(Br)C(Cl)=C1N)=OPredicted
Hydrogen Bond Donors2 (NH₂ and NH)Based on structure
Hydrogen Bond Acceptors3 (N, O, and ketone)Based on structure

Synthetic Methodologies

Precursor-Based Synthesis

The synthesis of halogenated pyridazinones typically begins with dichloropyridazine derivatives. For example, 3,6-dichloropyridazine serves as a common precursor for introducing amino groups via nucleophilic substitution, as demonstrated in the synthesis of 3-amino-6-chloropyridazine . Adapting this approach:

  • Starting Material: 4,6-dibromo-5-chloropyridazin-3(2H)-one could undergo selective amination at position 5 using aqueous ammonia or ammonium hydroxide.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .

    • Temperature: 100–150°C to facilitate substitution without decomposition .

    • Time: 5–26 hours, monitored by TLC or GC for completion .

Example Reaction Pathway:

4,6-Dibromo-5-chloropyridazin-3(2H)-one+NH3DMF, 130°C5-Amino-6-bromo-4-chloropyridazin-3(2H)-one+HBr\text{4,6-Dibromo-5-chloropyridazin-3(2H)-one} + \text{NH}_3 \xrightarrow{\text{DMF, 130°C}} \text{5-Amino-6-bromo-4-chloropyridazin-3(2H)-one} + \text{HBr}

Purification and Yield Optimization

Post-synthesis purification involves:

  • Evaporation: Removing solvents under reduced pressure.

  • Recrystallization: Using ethanol/water mixtures to isolate crystalline product.

  • Column Chromatography: Silica gel with ethyl acetate/hexane eluents for high-purity yields (>90%) .

Physicochemical Properties

Thermal Stability and Solubility

While direct data for the target compound is limited, analogous compounds provide insights:

  • Melting Point: Expected range: 200–210°C (similar to 3-amino-6-chloropyridazine at 207–209°C) .

  • Boiling Point: Estimated >500°C, consistent with brominated aromatics .

  • Solubility: Moderate in DMF and DMSO; low in water due to halogen substituents .

Spectroscopic Data

  • ¹H NMR: Anticipated signals at δ 6.6–7.3 ppm (aromatic protons) and δ 5.8–6.2 ppm (NH₂) .

  • IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H stretch) .

Applications in Research and Industry

Pharmaceutical Intermediates

Pyridazinones are pivotal in drug design due to their bioisosteric similarity to purines. The amino and halogen groups in this compound enable:

  • Kinase Inhibition: Potential use in anticancer agents by targeting ATP-binding sites.

  • Antimicrobial Agents: Halogenated pyridazines exhibit activity against resistant pathogens .

Agrochemical Development

Bromine and chlorine enhance lipid solubility, aiding pesticide penetration. Applications include:

  • Herbicides: Disrupting plant electron transport chains.

  • Fungicides: Targeting fungal cytochrome P450 enzymes .

Future Research Directions

Synthetic Advancements

  • Catalytic Amination: Transition metal catalysts (e.g., Pd/Cu) to improve regioselectivity and yield.

  • Flow Chemistry: Continuous synthesis for scalable production .

Biological Screening

  • In Silico Studies: Molecular docking to identify therapeutic targets.

  • In Vivo Testing: Efficacy and pharmacokinetic profiling in model organisms.

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